molecular formula C32H30O14 B13435626 Ethylene Terephthalate Linear Trimer

Ethylene Terephthalate Linear Trimer

Cat. No.: B13435626
M. Wt: 638.6 g/mol
InChI Key: BDKHZINHSZZFHS-UHFFFAOYSA-N
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Description

Ethylene Terephthalate Linear Trimer is a chemical compound that belongs to the family of polyesters It is a trimeric form of ethylene terephthalate, which is commonly used in the production of polyethylene terephthalate (PET)

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylene Terephthalate Linear Trimer can be synthesized through the esterification reaction between terephthalic acid and ethylene glycol. This reaction typically involves heating the reactants in the presence of a catalyst, such as antimony trioxide, to facilitate the formation of the trimer. The reaction conditions often include temperatures around 290°C to ensure the proper formation of the trimeric structure .

Industrial Production Methods: In industrial settings, the production of this compound involves the extraction of cyclic oligomers from polyethylene terephthalate (PET) films. This process includes solvent extraction using 1,4-dioxane in a Soxhlet apparatus, followed by purification steps to isolate the desired trimer .

Chemical Reactions Analysis

Types of Reactions: Ethylene Terephthalate Linear Trimer undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

    Hydrolysis: This reaction involves breaking down the trimer into its monomeric units using water and a catalyst, such as a carboxylesterase enzyme.

    Oxidation: The trimer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.

    Substitution: Substitution reactions can occur with nucleophiles, leading to the formation of various substituted derivatives of the trimer.

Major Products: The major products formed from these reactions include monomeric ethylene terephthalate, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethylene Terephthalate Linear Trimer has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethylene Terephthalate Linear Trimer primarily involves its interaction with enzymes and chemical reagents. For instance, during hydrolysis, the trimer interacts with carboxylesterase enzymes, which catalyze the cleavage of ester bonds, leading to the breakdown of the trimer into monomeric units. This process involves a catalytic triad composed of serine, glutamic acid, and histidine, which facilitates the hydrolysis reaction .

Comparison with Similar Compounds

Uniqueness: Ethylene Terephthalate Linear Trimer is unique due to its trimeric structure, which provides distinct crystallization and degradation properties compared to its monomeric and dimeric counterparts.

Properties

Molecular Formula

C32H30O14

Molecular Weight

638.6 g/mol

IUPAC Name

4-O-[2-[4-[2-[4-(2-hydroxyethoxycarbonyl)benzoyl]oxyethoxycarbonyl]benzoyl]oxyethyl] 1-O-(2-hydroxyethyl) benzene-1,4-dicarboxylate

InChI

InChI=1S/C32H30O14/c33-13-15-41-27(35)21-1-5-23(6-2-21)29(37)43-17-19-45-31(39)25-9-11-26(12-10-25)32(40)46-20-18-44-30(38)24-7-3-22(4-8-24)28(36)42-16-14-34/h1-12,33-34H,13-20H2

InChI Key

BDKHZINHSZZFHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCO)C(=O)OCCOC(=O)C2=CC=C(C=C2)C(=O)OCCOC(=O)C3=CC=C(C=C3)C(=O)OCCO

Origin of Product

United States

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